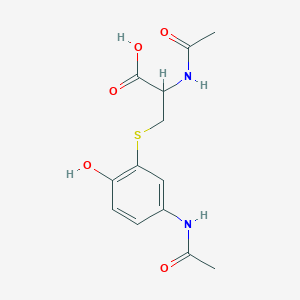
Oxytocin receptor antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It inhibits oxytocin-evoked intracellular calcium mobilization with an IC50 value of 8 nM . This compound is primarily used in scientific research to study the oxytocin receptor and its related pathways.
Métodos De Preparación
The synthesis of OT-R antagonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials in the presence of a catalyst to form the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
OT-R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
OT-R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the structure and function of the oxytocin receptor and related pathways.
Biology: It is used to investigate the role of oxytocin in various biological processes, such as social behavior, cognition, and reproduction.
Medicine: It is used in preclinical studies to explore potential therapeutic applications, such as the treatment of preterm labor and other conditions related to oxytocin signaling.
Industry: It is used in the development of new drugs and therapeutic agents targeting the oxytocin receptor.
Mecanismo De Acción
OT-R antagonist 1 exerts its effects by competitively inhibiting the binding of oxytocin to its receptor. This inhibition prevents the activation of downstream signaling pathways, such as the phosphoinositide pathway, which leads to the mobilization of intracellular calcium. By blocking these pathways, OT-R antagonist 1 can modulate various physiological processes mediated by the oxytocin receptor .
Comparación Con Compuestos Similares
OT-R antagonist 1 is unique in its high selectivity and potency for the oxytocin receptor. Similar compounds include:
Atosiban: A mixed oxytocin receptor/vasopressin 1a receptor antagonist used as a tocolytic agent.
Nolasiban: An orally active oxytocin receptor antagonist with potential as a novel tocolytic agent.
Barusiban: An oxytocin receptor antagonist with improved pharmacological properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGJPAYWMFXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)

![4-[2-(4-Ethynylphenyl)ethynyl]pyridine](/img/structure/B13384176.png)



![N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13384201.png)
![sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13384207.png)


![2-[(4-Methylphenyl)amino]phenol](/img/structure/B13384231.png)
